molecular formula C19H19N5OS B2366599 N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396761-21-9

N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2366599
CAS No.: 1396761-21-9
M. Wt: 365.46
InChI Key: PEVYOOTVNDSOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H19N5OS and its molecular weight is 365.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound that can be synthesized through various chemical processes involving heterocyclic compounds. For example, the synthesis of novel heterocyclic aryl monoazo organic compounds, which include derivatives related to pyridine and pyridazine, has been achieved through condensation reactions. These compounds have shown significant biological activities, such as antioxidant, antitumor, and antimicrobial activities, and have been applied in dyeing polyester fabrics, suggesting their potential in fabricating sterile and biologically active fabrics for various life applications (Khalifa et al., 2015).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of pyridinethiones and related compounds, including isothiazolopyridines, pyridothiazines, and pyridothiazepines, showcases the versatility of this chemical scaffold in producing compounds with valuable biological activities. This method offers higher yields in shorter times compared to conventional chemical synthesis methods (Youssef et al., 2012).

Antimicrobial and Antitumor Activities

Compounds containing the pyridazine moiety have been explored for their potential in treating various diseases due to their antimicrobial and antitumor properties. For instance, enaminones used as building blocks for synthesizing substituted pyrazoles have shown cytotoxic effects against human breast and liver carcinoma cell lines, alongside their antimicrobial activity (Riyadh, 2011).

Cardiovascular Applications

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including pyridazine, has revealed compounds with promising cardiovascular agent potential. Some of these compounds have demonstrated significant coronary vasodilating and antihypertensive activities, which could lead to new therapeutic options for cardiovascular diseases (Sato et al., 1980).

Anti-Inflammatory Applications

The synthesis and evaluation of the antiinflammatory activity of ibuprofen analogs, including those with pyrrolidine substituents, have shown potent antiinflammatory effects. This highlights the potential of compounds with pyridazine cores in developing new anti-inflammatory agents (Rajasekaran et al., 1999).

Properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-13-20-17(12-26-13)14-5-4-6-15(11-14)21-19(25)16-7-8-18(23-22-16)24-9-2-3-10-24/h4-8,11-12H,2-3,9-10H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVYOOTVNDSOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN=C(C=C3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.